2,2-Difluoro-1-(2-methoxy-6-methylphenyl)ethanone
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Overview
Description
2,2-Difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H10F2O2. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-6-methylbenzaldehyde with difluoromethyl ketone under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2-Difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(2,6-dimethylphenyl)ethan-1-one
- 2,2-Difluoro-1-(2-methoxyphenyl)ethan-1-one
- 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one
Uniqueness
2,2-Difluoro-1-(2-methoxy-6-methylphenyl)ethan-1-one is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. The combination of these functional groups with the difluoromethyl ketone moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H10F2O2 |
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Molecular Weight |
200.18 g/mol |
IUPAC Name |
2,2-difluoro-1-(2-methoxy-6-methylphenyl)ethanone |
InChI |
InChI=1S/C10H10F2O2/c1-6-4-3-5-7(14-2)8(6)9(13)10(11)12/h3-5,10H,1-2H3 |
InChI Key |
DEODSDBODGOPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(=O)C(F)F |
Origin of Product |
United States |
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